![molecular formula C17H17FN4O2 B6490916 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea CAS No. 891104-74-8](/img/structure/B6490916.png)
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The compound contains a pyrrolidine ring, a fluorophenyl group, and a pyridinyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea”, focusing on six unique applications:
Anticancer Research
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Its structure allows it to interact with cellular targets involved in cancer cell proliferation and survival, making it a candidate for developing new cancer therapies .
Antiviral Applications
This compound has been studied for its antiviral properties, particularly against RNA viruses. Its unique chemical structure enables it to interfere with viral replication processes, offering a potential pathway for developing antiviral drugs .
Neuroprotective Agents
Research has indicated that 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea may have neuroprotective effects. It can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the proton pump (H+, K+ -ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach, making it a key target for controlling acid secretion.
Mode of Action
The compound acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump, which is a reversible antagonist in the function of potassium . This means it binds to the same site as potassium on the proton pump, preventing the pump from functioning and thereby reducing the production of gastric acid.
Result of Action
The result of the compound’s action is a potent inhibition of gastric acid secretion . This makes it potentially effective in the treatment of conditions related to excess stomach acid, such as gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .
properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-12-4-3-6-15(8-12)22-11-14(9-16(22)23)21-17(24)20-10-13-5-1-2-7-19-13/h1-8,14H,9-11H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJSFNWBXJPJPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea |
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